4-Bromo-6-chloro-2-methyl-2H-indazole: A Comprehensive Technical Guide to Properties, Synthesis, and Orthogonal Cross-Coupling
4-Bromo-6-chloro-2-methyl-2H-indazole: A Comprehensive Technical Guide to Properties, Synthesis, and Orthogonal Cross-Coupling
Abstract
The development of highly functionalized heterocyclic building blocks is a cornerstone of modern medicinal chemistry and drug discovery. Among these, 4-Bromo-6-chloro-2-methyl-2H-indazole represents a structurally privileged scaffold. By locking the indazole core into its 2H-tautomeric form and installing two distinct halogens (bromine and chlorine) at the C4 and C6 positions, this molecule provides a precise vector for orthogonal functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and a self-validating protocol for site-selective palladium-catalyzed cross-coupling.
Chemical Identity & Quantitative Profiling
To effectively utilize 4-Bromo-6-chloro-2-methyl-2H-indazole in complex synthetic workflows, researchers must first establish its foundational physicochemical baseline. The presence of both a heavy halogen (bromine) and a lighter halogen (chlorine) on the electron-deficient 2H-indazole core dictates its behavior in transition-metal catalysis.
Table 1: Structural and Physicochemical Identifiers
| Property | Value | Significance in Synthesis |
| Chemical Name | 4-Bromo-6-chloro-2-methyl-2H-indazole | Defines the exact regiochemistry of the halogens. |
| CAS Registry Number | 1936553-00-2 | Primary identifier for commercial procurement[1]. |
| Molecular Formula | C8H6BrClN2 | Baseline for mass spectrometry (M+ isotopic distribution). |
| Molecular Weight | 245.50 g/mol | Required for stoichiometric calculations[1]. |
| MDL Number | MFCD29762050 | Secondary database cross-referencing[1]. |
| Core Scaffold | 2-Methyl-2H-indazole | Locked tautomer preventing N-H deprotonation side-reactions. |
Structural Causality: The 2H-Indazole Scaffold
Indazoles naturally exist in a tautomeric equilibrium between the 1H and 2H forms. In biological systems, the 2H-indazole motif is increasingly recognized as a potent bioisostere for various bicyclic systems, frequently utilized in the design of kinase inhibitors and selective receptor agonists[2].
By methylating the N2 position, the scaffold is permanently locked into the 2H configuration. This is not merely a structural preference; it is a critical experimental choice. Unprotected 1H-indazoles possess an acidic N-H proton that can poison palladium catalysts or require the use of strong, incompatible bases during cross-coupling[3]. The N2-methylation eliminates this acidic site, expanding the functional group tolerance and allowing for milder reaction conditions during downstream elaboration.
Mechanistic Pathways: Regioselective Poly-Halogenation
The synthesis of hetero-halogenated indazoles like 4-bromo-6-chloro-2-methyl-2H-indazole relies on exploiting the differential electron densities of the indazole ring. Recent advancements in metal-free regioselective halogenation have demonstrated that poly-halogenation can be achieved with high precision using N-halosuccinimides (NBS and NCS)[4].
The causality behind this metal-free approach is twofold:
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Avoidance of Metal Contamination: Using transition metals for halogenation often leaves trace impurities that can interfere with subsequent palladium-catalyzed steps.
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Regiocontrol: The C4 position of the 2H-indazole is typically more nucleophilic than the C6 position. Therefore, electrophilic bromination with NBS occurs preferentially at C4. Subsequent chlorination with NCS, which requires slightly more forcing conditions (e.g., elevated temperatures in aqueous/ethanolic solvents), targets the C6 position[4].
Workflow of 2H-indazole halogenation and sequential Pd-catalyzed cross-coupling.
Orthogonal Reactivity & Cross-Coupling Dynamics
The true value of 4-Bromo-6-chloro-2-methyl-2H-indazole lies in its capacity for orthogonal functionalization . In palladium-catalyzed cross-coupling reactions, the oxidative addition step is rate-determining. The activation energy required to insert a Pd(0) species into a carbon-halogen bond is directly proportional to the bond dissociation energy (BDE).
Table 2: Thermodynamic and Kinetic Parameters for Orthogonal Cross-Coupling
| Bond | Approx. BDE (kJ/mol) | Relative Oxidative Addition Rate | Reaction Role |
| C4–Br | ~280 | > 10³ (Fast) | Primary site for initial Suzuki/Sonogashira coupling. |
| C6–Cl | ~330 | 1 (Slow) | Preserved for secondary Buchwald-Hartwig amidation. |
Because the C4-Br bond is significantly weaker than the C6-Cl bond, a carefully calibrated Suzuki-Miyaura coupling will react exclusively at the C4 position. The C6-chloride remains intact, acting as a dormant electrophile that can be activated later using more electron-rich ligands (e.g., BrettPhos or RuPhos) and higher temperatures.
Self-Validating Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling
This protocol describes the site-selective arylation of the C4-bromide. It is designed as a self-validating system : each step contains intrinsic physical or analytical feedback loops to confirm success before proceeding, ensuring the integrity of the synthesis.
Materials Required:
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4-Bromo-6-chloro-2-methyl-2H-indazole (1.0 equiv)
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Aryl boronic acid (1.05 equiv)
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Pd(dppf)Cl₂ (0.05 equiv)
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K₂CO₃ (2.0 equiv)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
Step 1: Reagent Assembly and Biphasic Solvation
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Action: Combine the indazole, aryl boronic acid, and K₂CO₃ in the Dioxane/H₂O mixture.
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Causality: The biphasic system is critical. Dioxane dissolves the organic substrates, while water dissolves the inorganic base and hydroxylates the boronic acid to form a highly reactive boronate complex, which is essential for the transmetalation step.
Step 2: Stringent Degassing (Self-Validating Step)
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Action: Sparge the mixture with Argon for 15 minutes.
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Causality: Oxygen rapidly oxidizes the active Pd(0) species into unreactive Pd(II) complexes or Pd black.
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Validation: The absence of a black precipitate upon the addition of the catalyst in the next step visually validates that the system is properly deoxygenated.
Step 3: Catalyst Activation and Thermal Initiation
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Action: Add Pd(dppf)Cl₂ and heat the reaction to 80°C.
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Causality: Pd(dppf)Cl₂ is a precatalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step—a necessity when dealing with sterically hindered ortho-substituted indazoles. The 80°C temperature provides enough thermal energy to break the C4-Br bond without breaching the activation barrier of the C6-Cl bond.
Step 4: In-Process Control (IPC) via LC-MS
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Action: Sample the reaction after 2 hours and analyze via LC-MS.
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Causality & Validation: This is the core self-validating mechanism. The reaction is successful if and only if the LC-MS shows the complete disappearance of the parent isotopic cluster at m/z 245.5 (indicating full consumption of the starting material) and the appearance of the mono-coupled product mass. If a double-coupled product mass appears, it indicates a failure in temperature control (thermal over-activation of the C-Cl bond).
Step 5: Quenching and Orthogonal Preservation
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Action: Rapidly cool the reaction to room temperature and filter through a pad of Celite.
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Causality: Rapid cooling instantly drops the thermal energy below the oxidative addition threshold, preserving the C6-chloride for future reactions. Celite filtration removes the palladium catalyst, preventing unwanted side reactions during solvent evaporation.
References
- "1936553-00-2 | MFCD29762050 | 4-Bromo-6-chloro-2-methyl-2H-indazole", Aaronchem.
- "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles", RSC Advances.
- "Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles", ResearchGate.
- "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC", NIH.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
